molecular formula C10H13NO3 B15229805 2-Ethoxy-3-methoxybenzamide

2-Ethoxy-3-methoxybenzamide

Cat. No.: B15229805
M. Wt: 195.21 g/mol
InChI Key: HZOUGAKDMBPCNE-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of an ethoxy group at the second position and a methoxy group at the third position on the benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3-methoxybenzamide can be synthesized through the condensation of 2-ethoxy-3-methoxybenzoic acid with an appropriate amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as Lewis acids (e.g., zinc chloride) can also be employed to facilitate the reaction. Ultrasonic irradiation has been reported to improve reaction rates and yields in the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products

    Oxidation: 2-Ethoxy-3-methoxybenzoic acid.

    Reduction: 2-Ethoxy-3-methoxyaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and antibacterial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure but with two methoxy groups instead of an ethoxy and a methoxy group.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of ethoxy and methoxy groups.

Uniqueness

2-Ethoxy-3-methoxybenzamide is unique due to the specific positioning of its ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-ethoxy-3-methoxybenzamide

InChI

InChI=1S/C10H13NO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

HZOUGAKDMBPCNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)N

Origin of Product

United States

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